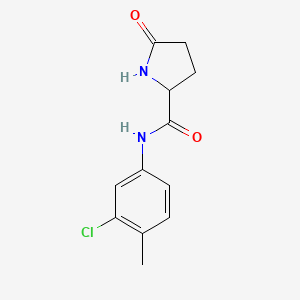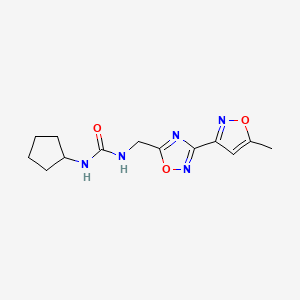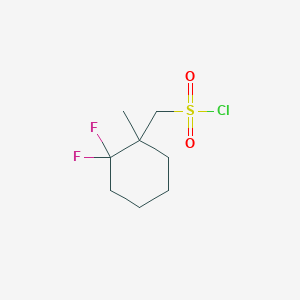![molecular formula C16H18ClNO2 B2788378 7-(Benzyloxy)-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine hydrochloride CAS No. 2171990-56-8](/img/structure/B2788378.png)
7-(Benzyloxy)-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-(Benzyloxy)-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine hydrochloride: is a chemical compound that has garnered interest in various fields of scientific research This compound is characterized by its unique benzoxazepine structure, which is a bicyclic system containing both benzene and oxazepine rings
作用机制
Target of Action
The primary targets of 7-(Benzyloxy)-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine hydrochloride are the dopamine D2 receptor and the serotonin 5-HT2 receptor . These receptors play crucial roles in various neurological and psychological processes. The dopamine D2 receptor is involved in motor control, reward, and reinforcement, while the serotonin 5-HT2 receptor is implicated in mood regulation, anxiety, and schizophrenia .
Mode of Action
This compound acts as an antagonist at its primary targets . It binds to the dopamine D2 and serotonin 5-HT2 receptors, blocking their activation and thereby inhibiting the downstream effects of these neurotransmitters . This results in a decrease in overactive dopamine and serotonin signaling, which can help to alleviate symptoms of certain neurological and psychological disorders .
Biochemical Pathways
The compound’s antagonistic action on the dopamine D2 and serotonin 5-HT2 receptors affects several biochemical pathways. By blocking the activation of these receptors, it can modulate the release of various neurotransmitters and alter neuronal firing patterns . This can lead to changes in mood, cognition, and motor control, among other effects .
Pharmacokinetics
Similar compounds are known to be well-absorbed after oral administration, metabolized primarily in the liver, and excreted in the urine
Result of Action
The molecular and cellular effects of this compound’s action include a reduction in overactive dopamine and serotonin signaling . This can lead to a decrease in symptoms of disorders associated with these neurotransmitters, such as schizophrenia . .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For example, factors such as pH and temperature can affect the compound’s stability and solubility, potentially impacting its bioavailability and therapeutic effects . Additionally, individual factors such as age, sex, genetics, and overall health can influence how a person responds to the compound .
生化分析
Biochemical Properties
For instance, some benzoxazepines have been found to inhibit acetylcholinesterase, an enzyme that plays a crucial role in nerve signal transmission .
Cellular Effects
Some benzoxazepines have been found to exhibit cytotoxic activity against certain cancer cell lines . They can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known that benzoxazepines can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that the effects of benzoxazepines can change over time in laboratory settings, including changes in the product’s stability, degradation, and long-term effects on cellular function .
Dosage Effects in Animal Models
It is known that the effects of benzoxazepines can vary with different dosages in animal models .
Metabolic Pathways
It is known that benzoxazepines can interact with various enzymes or cofactors and can affect metabolic flux or metabolite levels .
Transport and Distribution
It is known that benzoxazepines can interact with various transporters or binding proteins and can affect their localization or accumulation .
Subcellular Localization
It is known that benzoxazepines can be directed to specific compartments or organelles through targeting signals or post-translational modifications .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 7-(Benzyloxy)-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine hydrochloride typically involves multiple steps, starting from readily available precursors. One common method involves the condensation of a benzyloxy-substituted benzaldehyde with an appropriate amine, followed by cyclization to form the benzoxazepine ring. The final step involves the conversion of the free base to its hydrochloride salt form.
Industrial Production Methods: Industrial production of this compound may involve optimization of the synthetic route to improve yield and purity. This can include the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions: 7-(Benzyloxy)-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups at the benzyloxy position.
科学研究应用
Chemistry: In chemistry, 7-(Benzyloxy)-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology: In biological research, this compound can be used as a probe to study various biochemical pathways. Its interactions with biological molecules can provide insights into cellular processes and mechanisms.
Medicine: In the field of medicine, this compound has potential applications as a therapeutic agent. Its structure may allow it to interact with specific molecular targets, leading to the development of new drugs for various diseases.
Industry: Industrially, this compound can be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.
相似化合物的比较
- 7-(Benzyloxy)-2,3,4,5-tetrahydro-1,4-benzoxazepine
- 7-(Benzyloxy)-2,3,4,5-tetrahydro-1,4-benzoxazepine acetate
- 7-(Benzyloxy)-2,3,4,5-tetrahydro-1,4-benzoxazepine sulfate
Comparison: Compared to these similar compounds, 7-(Benzyloxy)-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine hydrochloride is unique due to its hydrochloride salt form, which can influence its solubility, stability, and reactivity. This uniqueness makes it particularly valuable in certain applications where these properties are critical.
属性
IUPAC Name |
7-phenylmethoxy-2,3,4,5-tetrahydro-1,4-benzoxazepine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO2.ClH/c1-2-4-13(5-3-1)12-19-15-6-7-16-14(10-15)11-17-8-9-18-16;/h1-7,10,17H,8-9,11-12H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFQDUANXJGMZGQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(CN1)C=C(C=C2)OCC3=CC=CC=C3.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
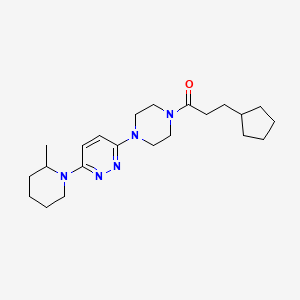
![1-ethyl-N-(8H-indeno[1,2-d]thiazol-2-yl)-1H-pyrazole-5-carboxamide](/img/structure/B2788296.png)
![2-(3'-(3-chlorophenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-cyclopentylacetamide](/img/structure/B2788298.png)
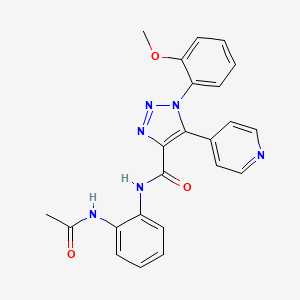

![5-cyclopropyl-N-(2-(4-fluorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)isoxazole-3-carboxamide](/img/structure/B2788303.png)
![(3S,6S)-6-Methyl-4-[(2-methylpropan-2-yl)oxycarbonyl]morpholine-3-carboxylic acid](/img/structure/B2788306.png)
![2-{[1-(3-Chloro-4-methoxybenzenesulfonyl)piperidin-4-yl]oxy}-5-fluoropyrimidine](/img/structure/B2788307.png)
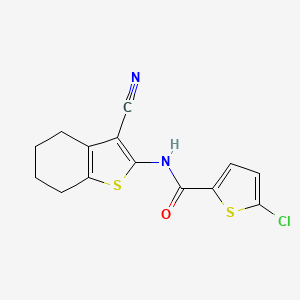
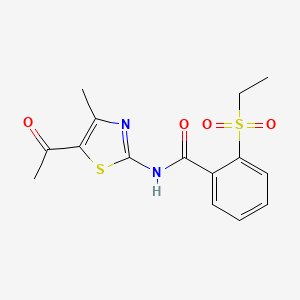
![N-[2-(morpholine-4-carbonyl)thiophen-3-yl]benzamide](/img/structure/B2788310.png)
